![molecular formula C25H23NO4 B5003323 5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B5003323.png)
5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one is a complex organic compound with a unique structure that includes both phenolic and benzo[a]phenanthridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzo[a]phenanthridinone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound
Scientific Research Applications
5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an antioxidant, anti-inflammatory, and anticancer agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant. The compound can also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its structure allows it to intercalate into DNA, potentially affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzo[a]phenanthridinone: Shares the benzo[a]phenanthridinone moiety but lacks the phenolic substituents.
Quinones: Oxidized derivatives of phenolic compounds with similar antioxidant properties.
Uniqueness
5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one is unique due to its combined phenolic and benzo[a]phenanthridinone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-29-20-12-15(13-21(30-2)25(20)28)24-23-17(8-5-9-19(23)27)22-16-7-4-3-6-14(16)10-11-18(22)26-24/h3-4,6-7,10-13,24,26,28H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZHEXKYGPITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.